molecular formula C17H16N4OS B11999241 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11999241
M. Wt: 324.4 g/mol
InChI Key: GMIGESWIGMCNJN-LDADJPATSA-N
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Description

4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can produce the corresponding amine .

Scientific Research Applications

4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-ETHOXYBENZYLIDENE)AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-PYRAZOL-3-ONE
  • 4-((2-ETHOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

Compared to similar compounds, 4-((2-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzylidene and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-2-22-15-11-7-6-10-14(15)12-18-21-16(19-20-17(21)23)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,23)/b18-12+

InChI Key

GMIGESWIGMCNJN-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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